3-Trimethylsilyl-2-oxazolidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

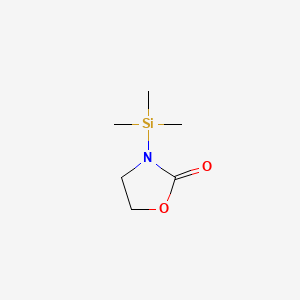

2D Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2Si/c1-10(2,3)7-4-5-9-6(7)8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKCYOUETBBMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195703 | |

| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43112-38-5 | |

| Record name | 3-(Trimethylsilyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43112-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043112385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethylsilyl)oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Trimethylsilyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Trimethylsilyl-2-oxazolidinone (TMSO) is a versatile organosilicon compound widely employed in organic synthesis. Its unique structural features, combining a trimethylsilyl (B98337) (TMS) group with a 2-oxazolidinone (B127357) core, render it a highly effective silylating agent and a valuable protecting group for various functional groups. This technical guide provides a comprehensive overview of the core chemical properties of TMSO, detailed experimental protocols for its application, and visual representations of its synthetic utility.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a faint odor. It is characterized by its moisture sensitivity, a crucial handling consideration for researchers. The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂Si | [1][2][3] |

| Molecular Weight | 159.26 g/mol | [1][2][3] |

| CAS Number | 43112-38-5 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 99 - 100 °C at 6 mmHg; 122 °C at 11 mmHg | [3][4] |

| Density | 1.046 g/mL at 20 °C | [3][5] |

| Refractive Index | 1.455 | [3][4] |

| Flash Point | 76 °C | [4] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water. | [1] |

| Stability | Stable under normal conditions, but readily hydrolyzes with water. Moisture sensitive. | [5][6] |

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its function as a potent silylating agent. The presence of the trimethylsilyl group attached to the nitrogen atom of the oxazolidinone ring makes it an excellent donor of the TMS group to a variety of nucleophiles.

Silylating Agent

TMSO is extensively used for the silylation of a range of functional groups, including carboxylic acids, alcohols, and thiols.[5][7] This process, known as silylation, converts these functional groups into their corresponding trimethylsilyl derivatives (silyl esters, silyl (B83357) ethers, and silyl thioethers). The advantages of using TMSO for silylation include mild reaction conditions and high efficiency. The silylation reaction is often catalyzed by a strong acid, such as triflic acid, leading to almost instantaneous conversion at room temperature.[6]

Protecting Group

The trimethylsilyl group introduced by TMSO can serve as a protecting group for alcohols and amines.[1] Silyl ethers and silyl amines are generally stable under basic conditions, allowing for selective reactions at other sites of a complex molecule.[4] The TMS group can be readily removed under acidic conditions or with a fluoride (B91410) source, regenerating the original functional group.

The general reaction scheme for the silylation of a carboxylic acid using TMSO is depicted below:

General Silylation Reaction using TMSO.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from established literature.[6]

Silylation of Carboxylic Acids and Alcohols

Materials:

-

This compound (TMSO)

-

Substrate (Carboxylic acid or alcohol)

-

Triflic acid (catalytic amount)

-

Anhydrous reaction vessel

-

Magnetic stirrer

Procedure:

-

To a stirred mixture of the carboxylic acid or alcohol (1 equivalent) and this compound (1 equivalent), add a catalytic amount of triflic acid (e.g., 1-2 mol%) at room temperature under an inert atmosphere.

-

The reaction is typically exothermic and proceeds rapidly, often with the precipitation of 2-oxazolidinone.

-

Stir the reaction mixture for 5-15 minutes at room temperature.

-

The silylated product can be isolated by direct distillation from the reaction mixture or by filtration of the precipitated 2-oxazolidinone followed by removal of any volatile components under reduced pressure.

Silylation of Thiols

Materials:

-

This compound (TMSO)

-

Thiol

-

Triflic acid (catalytic amount)

-

Anhydrous reaction vessel

-

Magnetic stirrer

-

n-Hexane

Procedure:

-

To a stirred mixture of the thiol (1 equivalent) and this compound (1 equivalent), add a catalytic amount of triflic acid at room temperature under an inert atmosphere.

-

Stir the reaction mixture for approximately 10 minutes at room temperature.

-

Add n-hexane to the reaction mixture to precipitate the 2-oxazolidinone byproduct.

-

Filter the mixture to remove the precipitated 2-oxazolidinone.

-

The filtrate, containing the trimethylsilyl thioether, can be concentrated under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.

General Experimental Workflow for Silylation.

Safety and Handling

This compound is a combustible liquid and is sensitive to moisture.[4][6] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6] Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a highly effective and versatile reagent in modern organic synthesis. Its ability to act as a potent silylating agent under mild conditions makes it an invaluable tool for the protection and derivatization of various functional groups. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its successful application in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Silylation - Wikipedia [en.wikipedia.org]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. This compound | 43112-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 3-Trimethylsilyl-2-oxazolidinone (CAS: 43112-38-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Trimethylsilyl-2-oxazolidinone (TMSO), a versatile silylating agent and protecting group used extensively in organic synthesis, particularly within pharmaceutical and drug development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and presents quantitative data on its reactivity. Furthermore, this guide includes visualizations of key reaction pathways and experimental workflows to facilitate a deeper understanding of its utility in modern chemical research.

Introduction

This compound, commonly abbreviated as TMSO, is an organosilicon compound featuring a trimethylsilyl (B98337) group attached to the nitrogen atom of a 2-oxazolidinone (B127357) ring.[1][2] Its unique structure renders it a highly effective reagent for the introduction of the trimethylsilyl (TMS) protecting group to a variety of functional groups, including alcohols, carboxylic acids, and amines.[2][3] The TMS group is favored in multi-step syntheses for its ability to mask reactive functionalities, enhancing stability and solubility, and can be readily removed under specific conditions.[2][4] TMSO is particularly valued for its high silylating power, often facilitating reactions under mild conditions and providing high yields of the desired silylated products.[1] Its application is crucial in the synthesis of complex molecules, including biologically active compounds and pharmaceutical intermediates such as β-lactam antibiotics.[5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 43112-38-5[1][2][7] |

| Molecular Formula | C₆H₁₃NO₂Si[2][7] |

| Molecular Weight | 159.26 g/mol [2][7] |

| IUPAC Name | 3-(trimethylsilyl)-1,3-oxazolidin-2-one[8] |

| Synonyms | TMSO, 2-Oxo-3-(trimethylsilyl)-1,3-oxazolidine, Trimethyl(2-oxo-3-oxazolidinyl)silane[2][9] |

| PubChem CID | 123514[2] |

| EINECS No. | 256-098-2[4] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow/orange clear liquid[9] |

| Boiling Point | 99-100 °C at 6 mmHg[2][3] |

| Density | 1.046 g/mL at 20 °C[1][3] |

| Refractive Index | 1.455[2] |

| Flash Point | 76 °C[10] |

| Solubility | Soluble in many organic solvents; hydrolyzes with water[1][3] |

Synthesis of this compound

This compound can be synthesized from 2-oxazolidinone and a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base.

Experimental Protocol: Synthesis of TMSO

Materials:

-

2-Oxazolidinone

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-oxazolidinone (1.0 equiv) in the anhydrous solvent.

-

Add triethylamine (2.3 equiv) to the solution via syringe.

-

Cool the reaction mixture in an ice bath.

-

Add freshly distilled trimethylsilyl chloride (1.3 equiv) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.

-

Cool the mixture to room temperature and quench with cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., hexanes).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate, saturated aqueous ammonium (B1175870) chloride, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by distillation under reduced pressure.

Reactivity and Applications

TMSO is a potent silylating agent for a wide range of functional groups. The silylation process involves the transfer of the trimethylsilyl group from TMSO to the substrate, with the concomitant formation of 2-oxazolidinone as a byproduct.[1] The reaction is often catalyzed by a strong acid, such as triflic acid, which generates a highly reactive silylating intermediate.[1]

Silylation of Alcohols, Carboxylic Acids, and Thiols

TMSO is highly effective for the protection of alcohols, carboxylic acids, and thiols as their corresponding TMS ethers, TMS esters, and TMS thioethers, respectively. These reactions are typically rapid and high-yielding.

Materials:

-

Substrate (alcohol, carboxylic acid, or thiol)

-

This compound (TMSO)

-

Triflic acid (catalytic amount)

-

Anhydrous solvent (optional, e.g., n-hexane)

-

Nitrogen or Argon atmosphere

Procedure for Alcohols and Carboxylic Acids:

-

To a stirred mixture of the substrate (1.0 equiv) and TMSO (1.0 equiv) at 0 °C under an inert atmosphere, add a catalytic amount of triflic acid (e.g., 0.05 mL for 20 mmol of substrate).[1]

-

Stir the reaction mixture for a few minutes (typically 2-5 minutes).[1]

-

The trimethylsilylated product can be isolated by direct distillation from the reaction mixture.[1]

Procedure for Thiols:

-

To a stirred mixture of the thiol (1.0 equiv) and TMSO (1.0 equiv) at room temperature under an inert atmosphere, add a catalytic amount of triflic acid.[1]

-

Stir the mixture for approximately 10 minutes.[1]

-

Add n-hexane to the reaction mixture and stir for an additional 2 minutes.

-

Filter off the precipitated 2-oxazolidinone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude trimethylsilyl thioether, which can be purified by distillation.[1]

Table 3: Silylation of Various Substrates with TMSO and Catalytic Triflic Acid

| Substrate | Product | Reaction Time | Yield (%) |

| Cyclohexanol | Cyclohexyloxytrimethylsilane | 2 min | 95 |

| Benzyl alcohol | Benzyl(trimethyl)silane | 5 min | 94 |

| Phenol | Phenoxytrimethylsilane | 2 min | 96 |

| Acetic acid | Trimethylsilyl acetate | 2 min | 98 |

| Benzoic acid | Trimethylsilyl benzoate | 3 min | 97 |

| n-Propyl mercaptan | (Propylthio)trimethylsilane | 10 min | 93 |

| Thiophenol | Phenyl(trimethyl)silane | 10 min | 95 |

Data adapted from Aizpurua, J. M.; Palomo, C.; Palomo, A. L. Can. J. Chem. 1984, 62, 336.[1]

Role in the Synthesis of Pharmaceutical Intermediates

The oxazolidinone scaffold is a key structural motif in a number of clinically important drugs, particularly antibiotics such as linezolid.[11][12] While TMSO itself is not incorporated into the final drug structure, its role as a protecting group is vital in the multi-step synthesis of these complex molecules. By temporarily masking reactive functional groups, TMSO allows for selective chemical transformations at other parts of the molecule, a critical strategy in modern drug development.

Furthermore, silylating agents like TMSO have been employed in the synthesis of β-lactam antibiotics, such as penicillins and cephalosporins.[5] In these syntheses, the silylation of carboxylic acid moieties facilitates subsequent reactions, such as the formation of amide bonds, which are essential for constructing the final antibiotic structure.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of TMSO is expected to show a sharp singlet around 0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. Two multiplets are expected for the methylene (B1212753) protons of the oxazolidinone ring, likely in the regions of 3.8-4.0 ppm (-N-CH₂-) and 4.2-4.4 ppm (-O-CH₂-).

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methyl carbons of the TMS group near 0 ppm. The methylene carbons of the oxazolidinone ring are expected to appear around 45 ppm (-N-CH₂) and 62 ppm (-O-CH₂-). The carbonyl carbon should be observed further downfield, typically in the range of 158-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of TMSO is characterized by strong absorption bands. A prominent C=O stretching vibration for the cyclic carbamate (B1207046) is expected around 1700-1720 cm⁻¹. Strong Si-C stretching and bending vibrations will be present in the fingerprint region, typically around 1250 cm⁻¹ and 840 cm⁻¹. The C-O stretching of the oxazolidinone ring will likely appear in the 1100-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Upon electron ionization, TMSO is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z 159 may be observed. A prominent fragment is often the loss of a methyl group ([M-15]⁺) at m/z 144. The base peak is frequently the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73. Other fragments may arise from the cleavage of the oxazolidinone ring.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[9] It is sensitive to moisture and will hydrolyze upon contact with water.[1][3] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat and open flames.

When handling TMSO, personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[9]

Conclusion

This compound is a powerful and versatile reagent for the introduction of the trimethylsilyl protecting group in organic synthesis. Its high reactivity and the mild conditions under which it can be employed make it an invaluable tool for researchers, particularly in the field of drug development where complex, multi-step syntheses are common. The straightforward experimental protocols and high yields associated with its use contribute to its widespread application. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. Oxazolidinone synthesis [organic-chemistry.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 3-Trimethylsilyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Trimethylsilyl-2-oxazolidinone, a versatile silylating agent and a key intermediate in organic synthesis. This document details the analytical techniques and experimental protocols used to confirm the chemical structure of this compound, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound containing a trimethylsilyl (B98337) group attached to the nitrogen atom of a 2-oxazolidinone (B127357) ring.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C6H13NO2Si | [1] |

| Molecular Weight | 159.26 g/mol | [1] |

| CAS Number | 43112-38-5 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 99-100 °C at 6 mmHg | |

| Density | 1.013 g/mL | |

| Refractive Index | 1.454 | |

| Solubility | Reacts with water |

Synthesis and Purification

The synthesis of this compound is typically achieved through the silylation of 2-oxazolidinone. A common and effective method involves the reaction of 2-oxazolidinone with a silylating agent such as chlorotrimethylsilane (B32843) in the presence of a base, or with a more reactive silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).

Experimental Protocol: Synthesis

Materials:

-

2-Oxazolidinone

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 2-oxazolidinone in an anhydrous solvent.

-

Slowly add N,O-Bis(trimethylsilyl)acetamide (BSA) to the solution at room temperature with vigorous stirring. The reaction is typically exothermic.

-

After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete conversion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or by analyzing aliquots with IR spectroscopy, observing the disappearance of the N-H stretch of the starting material.

-

Upon completion, remove the solvent and the volatile by-product (N-trimethylsilylacetamide) under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

Purification of the crude this compound is essential to remove any unreacted starting materials and by-products. Fractional distillation under reduced pressure is the most effective method.

Materials:

-

Crude this compound

-

Distillation apparatus with a fractionating column

-

Vacuum pump

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Transfer the crude product to the distillation flask.

-

Gradually apply vacuum and begin heating the flask.

-

Collect the fraction that distills at 99-100 °C under a pressure of 6 mmHg. This fraction corresponds to pure this compound.

-

Store the purified product under an inert atmosphere to prevent hydrolysis due to atmospheric moisture.

Structure Elucidation via Spectroscopic Methods

The structural confirmation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the trimethylsilyl group and the oxazolidinone ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.3 | Singlet | 9H | Si(CH₃)₃ |

| ~3.4 | Triplet | 2H | N-CH₂ |

| ~4.3 | Triplet | 2H | O-CH₂ |

Note: The exact chemical shifts may vary slightly depending on the solvent used.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~-1.5 | Si(CH₃)₃ |

| ~45 | N-CH₂ |

| ~62 | O-CH₂ |

| ~158 | C=O |

Note: The exact chemical shifts may vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (carbamate) |

| ~1250 | Strong | Si-C stretch |

| ~840, ~760 | Strong | Si-C bend |

The absence of a broad absorption band around 3300 cm⁻¹ confirms the successful silylation of the N-H group of the 2-oxazolidinone precursor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 159, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns for trimethylsilyl compounds include the loss of a methyl group ([M-15]⁺) and the presence of a strong peak at m/z = 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).

Logical Workflow and Relationships

The process of synthesizing, purifying, and elucidating the structure of this compound follows a logical progression. The following diagrams illustrate these workflows.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound.

Caption: Logical pathway for the structure elucidation of this compound.

Conclusion

The structure of this compound is unequivocally confirmed through a combination of synthesis, purification, and comprehensive spectroscopic analysis. The presented data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are all consistent with the proposed structure. The detailed experimental protocols and logical workflows provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the reliable preparation and characterization of this important chemical entity.

References

In-Depth Technical Guide: 3-Trimethylsilyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Trimethylsilyl-2-oxazolidinone (TMSO), a versatile silylating agent in organic synthesis. The document details its physicochemical properties, experimental protocols for its application in protecting functional groups, and insights into the broader role of the oxazolidinone core in medicinal chemistry.

Core Compound Data

This compound is a valuable reagent for the introduction of a trimethylsilyl (B98337) (TMS) protecting group. Its properties are summarized below.

| Property | Value |

| Molecular Weight | 159.26 g/mol [1][2][3][4] |

| Molecular Formula | C6H13NO2Si[1][2][3][4] |

| CAS Number | 43112-38-5[1][2][3] |

| Appearance | Colorless to light yellow or dark yellow/green liquid[2] |

| Density | 1.046 g/mL at 20 °C[2] |

| Boiling Point | 99-100 °C at 6 mmHg[2] |

| Refractive Index | 1.455[2] |

| Solubility | Hydrolyzes with water[5] |

Experimental Protocols

This compound is primarily utilized as a silylating agent for the protection of carboxylic acids, alcohols, and amines. The following protocols are based on established methodologies.

Protection of Carboxylic Acids (Esterification)

This protocol describes the conversion of a carboxylic acid to its corresponding trimethylsilyl ester using TMSO.

General Procedure (Uncatalyzed):

-

Dissolve the carboxylic acid (100 mmol) in tetrachloromethane (50 ml).

-

Add this compound (16 ml, 105 mmol).

-

Heat the mixture to reflux for 15–20 minutes.

-

Cool the reaction mixture to 0–5°C.

-

Filter off the precipitated 2-oxazolidinone (B127357) under anhydrous conditions.

-

Evaporate the solvent from the filtrate.

-

Distill the crude product to obtain the pure trimethylsilyl ester.[1]

Catalyzed Procedure: For a faster reaction, especially with less acidic carboxylic acids, a catalytic amount of triflic acid can be added.

-

Combine the carboxylic acid (20 mmol) and this compound (3.1 mL, 20 mmol).

-

Add a catalytic amount of triflic acid (e.g., 0.05 mL).

-

Stir the mixture at 0°C for approximately 3 minutes.

-

The trimethylsilyl ester can be isolated by direct distillation from the reaction mixture.[2]

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Trimethylsilyl-2-oxazolidinone

Introduction

3-Trimethylsilyl-2-oxazolidinone (TMSO) is a versatile silylating agent employed in organic synthesis. Its utility lies in the introduction of a trimethylsilyl (B98337) (TMS) protecting group to various functional moieties, including carboxylic acids, alcohols, and thiols.[1] This guide provides a comprehensive overview of the synthesis of TMSO, its detailed characterization through various analytical techniques, and the experimental protocols for its preparation and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Synthesis of this compound

The synthesis of this compound is achieved through the N-silylation of 2-oxazolidinone (B127357). A common and effective method involves the reaction of 2-oxazolidinone with a suitable silylating agent, such as trimethylchlorosilane, in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Synthesis Pathway

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure for the silylation of amides.

Materials:

-

2-Oxazolidinone

-

Trimethylchlorosilane (TMSCl)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-oxazolidinone and anhydrous toluene.

-

Add triethylamine to the stirred solution.

-

Slowly add trimethylchlorosilane via the dropping funnel to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental Workflow

Characterization Data

The identity and purity of the synthesized this compound can be confirmed through various spectroscopic and physical methods.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂Si |

| Molecular Weight | 159.26 g/mol [3] |

| Appearance | Colorless to light yellow liquid |

| Density | 1.046 g/mL at 20 °C[4] |

| Boiling Point | 99-100 °C at 6 mmHg |

| Refractive Index (n²⁰/D) | 1.457[5] |

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | t | 2H | -O-CH₂- |

| ~3.6 | t | 2H | -N-CH₂- |

| ~0.3 | s | 9H | -Si(CH₃)₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C=O |

| ~62 | -O-CH₂- |

| ~45 | -N-CH₂- |

| ~-1 | -Si(CH₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (aliphatic) |

| ~1750 | C=O stretch (carbamate) |

| ~1250 | Si-CH₃ symmetric bend |

| ~840 | Si-C stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for trimethylsilyl compounds.

| m/z | Proposed Fragment Ion |

| 159 | [M]⁺ |

| 144 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Oxazolidinone synthesis [organic-chemistry.org]

- 3. 3-(Trimethylsilyl)-2-oxazolidinone | C6H13NO2Si | CID 123514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Trimethylsilyl-2-oxazolidinone NMR spectral data

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 3-Trimethylsilyl-2-oxazolidinone

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the elucidation of the structure of organic compounds such as this compound. This guide provides a detailed overview of the expected NMR spectral data for this compound and outlines the experimental protocols for its analysis.

While specific, high-resolution spectral data with assigned peaks for this compound is not publicly available in comprehensive databases, this guide will present the predicted ¹H, ¹³C, and ²⁹Si NMR spectral data based on the chemical structure and established principles of NMR spectroscopy.

Predicted NMR Spectral Data

The structure of this compound is as follows:

Based on this structure, the following NMR data can be predicted.

¹H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the trimethylsilyl (B98337) group protons and the two methylene (B1212753) groups of the oxazolidinone ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Si(CH ₃)₃ | ~ 0.1 - 0.5 | Singlet (s) | 9H |

| N-CH ₂ | ~ 3.2 - 3.6 | Triplet (t) | 2H |

| O-CH ₂ | ~ 4.2 - 4.6 | Triplet (t) | 2H |

-

The trimethylsilyl (TMS) protons are highly shielded by the silicon atom and are therefore expected to appear far upfield, as a sharp singlet due to the absence of adjacent protons.

-

The N-CH₂ protons are deshielded by the adjacent nitrogen atom and are expected to appear as a triplet due to coupling with the O-CH₂ protons.

-

The O-CH₂ protons are the most deshielded in the ring due to the adjacent oxygen atom and are also expected to appear as a triplet from coupling with the N-CH₂ protons.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the TMS carbons, the two methylene carbons in the ring, and the carbonyl carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Si(C H₃)₃ | ~ -2 - 2 |

| N-C H₂ | ~ 45 - 50 |

| O-C H₂ | ~ 60 - 65 |

| C =O | ~ 155 - 160 |

-

The TMS carbons are highly shielded and appear upfield.

-

The N-CH₂ carbon is deshielded by the nitrogen atom.

-

The O-CH₂ carbon is further deshielded by the more electronegative oxygen atom.

-

The carbonyl carbon (C=O) is the most deshielded carbon and appears significantly downfield.

²⁹Si NMR Spectral Data

Silicon-29 NMR is a useful technique for organosilicon compounds.

| Silicon Assignment | Predicted Chemical Shift (δ, ppm) |

| Si (CH₃)₃ | ~ 10 - 20 |

-

The chemical shift of the silicon in the trimethylsilyl group is expected to be in the typical range for tetracoordinated silicon compounds[1][2]. The spectrum is usually referenced to an external standard of tetramethylsilane (B1202638) (TMS) at 0 ppm[1]. It is important to note that a broad background signal from the glass NMR tube and the probe can sometimes be observed around -110 ppm[1].

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

Proper sample preparation is the first step in acquiring a good NMR spectrum.

-

Compound Purity: Ensure the this compound sample is of high purity (>97.0%).

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆)[3].

-

Handling Precautions: this compound is moisture-sensitive and can hydrolyze. All glassware should be oven-dried, and the sample should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Note that modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, or ²⁹Si).

-

Shim the magnetic field to achieve high homogeneity and optimal peak shape.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

-

-

²⁹Si NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment, potentially with a longer relaxation delay due to the typically long relaxation times of ²⁹Si nuclei.

-

Spectral Width: A wide spectral width may be necessary, but for this compound, a range of -50 to 50 ppm should be sufficient.

-

Number of Scans: A higher number of scans will likely be required due to the low natural abundance and sensitivity of ²⁹Si.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of the peaks in all spectra.

Visualization of Data

The request for diagrams using Graphviz (DOT language) is noted. However, for the presentation of NMR spectral data of a single small molecule, such diagrams are not applicable. Graphviz is a tool for visualizing graph structures, such as signaling pathways, experimental workflows, or hierarchical relationships. The NMR data for this compound consists of a series of peaks corresponding to different nuclei in the molecule, which are best represented in tabular format as provided above. There are no interconnected pathways or workflows to depict for this type of data.

References

An In-depth Technical Guide to the Silylation Mechanism of 3-Trimethylsilyl-2-oxazolidinone (TMSO)

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silylation is a cornerstone of modern organic synthesis, primarily utilized for the protection of reactive functional groups such as alcohols, amines, and carboxylic acids.[1][2] This process involves the substitution of an active hydrogen atom with a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS), which temporarily masks the group's reactivity, enhances thermal stability, and increases volatility for analytical procedures like gas chromatography (GC).[1][3] Among the diverse array of silylating agents, 3-Trimethylsilyl-2-oxazolidinone (TMSO) has emerged as a particularly powerful and versatile reagent.[4] This technical guide provides a comprehensive examination of the silylation mechanism of TMSO, detailing its application across various functional groups, presenting quantitative reaction data, and outlining detailed experimental protocols.

Introduction to this compound (TMSO)

This compound (TMSO), also known as 2-Oxo-3-trimethylsilyl-1,3-oxazolidine, is a highly effective reagent for introducing the trimethylsilyl (TMS) protecting group.[5] Its utility is marked by high reactivity and mild reaction conditions. A key advantage of TMSO is that its reaction byproduct, 2-oxazolidinone (B127357), is a solid that precipitates from most common organic solvents.[4] This precipitation shifts the reaction equilibrium towards the products, often driving the silylation to completion in a short time.[4]

Table 1: Physical and Chemical Properties of TMSO

| Property | Value | Reference(s) |

| CAS Number | 43112-38-5 | [6][7][8] |

| Molecular Formula | C₆H₁₃NO₂Si | [6][7] |

| Molecular Weight | 159.26 g/mol | [6][7] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 122 °C at 11 mmHg; 99.5-100 °C at 5.5-6 Torr | [8][9] |

| Density | 1.04 g/cm³ at 20 °C | [8][9] |

| Refractive Index | 1.45 | |

| Solubility | Hydrolyzes with water | [8] |

The Core Mechanism of Silylation with TMSO

The silylation of substrates containing active hydrogens (denoted as X-H) by TMSO proceeds via nucleophilic attack on the silicon atom. The efficiency and mechanism can be significantly influenced by the presence of a catalyst.

Catalyst-Free Silylation

For substrates that are sufficiently acidic, such as strong carboxylic acids, TMSO can act as an effective silylating agent without the need for an external catalyst.[4][9] In this scenario, the acidic proton from the substrate itself facilitates the reaction. The reaction proceeds smoothly, yielding the corresponding trimethylsilyl carboxylate.[9]

Acid-Catalyzed Silylation

For less acidic substrates like alcohols, thiols, and ketones (for enolization), the reaction is significantly accelerated by a strong acid catalyst, such as trifluoromethanesulfonic acid (triflic acid).[4][10] The acid-catalyzed mechanism is the most prevalent and efficient pathway for TMSO-mediated silylations.

The proposed mechanism involves the following key steps:

-

Activation of TMSO: The strong acid catalyst (H⁺) protonates the TMSO molecule, likely at the carbonyl oxygen. This protonation significantly increases the electrophilicity of the silicon atom.

-

Nucleophilic Attack: The lone pair of electrons on the heteroatom of the substrate (e.g., the oxygen of an alcohol, ROH) attacks the now highly electrophilic silicon atom.

-

Intermediate Formation: A transient, positively charged intermediate is formed.

-

Product Formation: The intermediate collapses, leading to the formation of the silylated product (R-O-TMS) and protonated 2-oxazolidinone.

-

Byproduct Precipitation: The protonated 2-oxazolidinone is deprotonated, and the neutral 2-oxazolidinone precipitates from the reaction mixture as a solid. This removal of a product drives the reaction equilibrium to the right, ensuring high yields of the desired silylated compound.[4]

References

- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 2. grokipedia.com [grokipedia.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. This compound | 43112-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 3-(Trimethylsilyl)-2-oxazolidinone | C6H13NO2Si | CID 123514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. polyorginc.com [polyorginc.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 43112-38-5 | TCI EUROPE N.V. [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3-Trimethylsilyl-2-oxazolidinone as a Reagent

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Trimethylsilyl-2-oxazolidinone (TMSO) has emerged as a versatile and powerful silylating agent in organic synthesis. Its unique reactivity profile allows for the efficient silylation of a wide range of functional groups, including carboxylic acids, alcohols, thiols, and carbonyl compounds, often under mild conditions. This technical guide details the discovery, synthesis, and key applications of TMSO, providing structured data, in-depth experimental protocols, and visual workflows to facilitate its practical implementation in research and development settings.

Introduction and Discovery

The utility of silylation as a protective strategy and as a means to enhance reactivity is a cornerstone of modern organic synthesis.[1] While numerous silylating agents exist, the search for reagents with improved handling, milder reaction conditions, and broader substrate scope is continuous. This compound, also known as N-trimethylsilyl-2-oxazolidinone, was identified as a highly effective reagent for these transformations.[1]

Initial reports by Palomo and Aizpurua in the early 1980s highlighted the exceptional capability of TMSO to silylate carboxylic acids, often without the need for a catalyst.[2] Subsequent work demonstrated that its reactivity could be significantly enhanced with a catalytic amount of triflic acid (TfOH), expanding its utility to alcohols, thiols, and for the preparation of silyl (B83357) enol ethers from ketones.[1] The by-product of its reactions is 2-oxazolidinone (B127357), a water-soluble and easily removable solid, which simplifies product purification.[1]

Physicochemical Properties and Synthesis

This compound is typically a colorless to light yellow liquid that is sensitive to moisture.[3] Proper storage under inert atmosphere and in a freezer is recommended to maintain its integrity.[3]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂Si | [4][5][6] |

| Molecular Weight | 159.26 g/mol | [4][5][6] |

| CAS Number | 43112-38-5 | [4][5] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 99-100 °C at 5.5-6 Torr | [3] |

| Density | ~1.04 g/cm³ at 20 °C | [3][7] |

| Refractive Index | ~1.457 | [3] |

| Solubility | Hydrolyzes with water | [3][7] |

Synthesis of this compound

The reagent is prepared by reacting 2-oxazolidinone with a trimethylsilyl (B98337) source, such as trimethylchlorosilane (TMSCl), typically in the presence of a tertiary amine base.[8] This process involves the nucleophilic attack of the deprotonated 2-oxazolidinone on the silicon atom of TMSCl.

Applications and Experimental Protocols

TMSO is a versatile reagent for the silylation of various functional groups. The presence of a catalytic amount of triflic acid dramatically accelerates these reactions.[1]

Silylation of Carboxylic Acids, Alcohols, and Thiols

TMSO provides a straightforward method for converting carboxylic acids, alcohols, and thiols into their corresponding trimethylsilyl esters, ethers, and thioethers.[1] These reactions are often nearly instantaneous and proceed under mild conditions.[1]

| Substrate Type | Catalyst | Time | Yield (%) | Reference |

| Carboxylic Acid | Triflic Acid (cat.) | 3 min | High | [1] |

| Alcohol | Triflic Acid (cat.) | 3 min | High | [1] |

| Thiol | Triflic Acid (cat.) | 10 min | 92-93% | [1] |

-

Combine N-trimethylsilyl-2-oxazolidinone (1.0 eq., e.g., 3.1 mL, 20 mmol) and the desired alcohol (1.0 eq., 20 mmol).

-

Add a catalytic amount of triflic acid (e.g., 0.05 mL).

-

Stir the mixture at 0 °C for approximately 3 minutes.

-

The resulting trimethylsilyl ether can be purified directly by distillation from the reaction mixture, leaving behind the 2-oxazolidinone byproduct.[1]

-

Mix N-trimethylsilyl-2-oxazolidinone (1.0 eq., 3.1 mL, 20 mmol) with the corresponding thiol (1.0 eq., 20 mmol).

-

Add a catalytic amount of triflic acid (0.05 mL).

-

Stir the mixture at room temperature for 10 minutes.[1]

-

Add n-hexane (10 mL) and stir for an additional 2 minutes to precipitate the 2-oxazolidinone byproduct.[1]

-

Filter off the solid 2-oxazolidinone.

-

Evaporate the solvent from the filtrate and purify the crude trimethylsilyl thioether by distillation.[1]

Synthesis of Silyl Enol Ethers

TMSO is also an effective reagent for the synthesis of silyl enol ethers from ketones. This transformation is typically achieved by first generating trimethylsilyl triflate in situ from TMSO and triflic acid, which then reacts with the ketone in the presence of a base.[1]

-

Mix equimolar amounts of N-trimethylsilyl-2-oxazolidinone (TMSO) and triflic acid at room temperature.

-

Directly distill the trimethylsilyl triflate formed in situ under vacuum.

-

Collect the distillate in a flask containing the appropriate ketone and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

The reaction proceeds rapidly (15-30 minutes) at room temperature to yield the desired silyl enol ether in high yield.[1]

Mechanism of Action

The high silylating power of TMSO, especially when catalyzed by acid, stems from the generation of a highly electrophilic silylating species. In the presence of triflic acid, the potent intermediate, trimethylsilyl triflate, is formed. This intermediate readily transfers the trimethylsilyl group to a wide range of nucleophiles. The thermodynamic driving force for the reaction is the formation of the stable, five-membered 2-oxazolidinone ring as a byproduct.[1]

Conclusion

This compound is a highly effective and versatile silylating reagent with broad applications in organic synthesis. Its ability to react under mild conditions, the simple removal of its primary byproduct, and its enhanced reactivity with acid catalysis make it a valuable tool for researchers, particularly in the fields of methodology development and pharmaceutical synthesis. The protocols and data presented herein provide a comprehensive guide for the successful application of this powerful reagent.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. This compound | 43112-38-5 | TCI AMERICA [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. 3-(Trimethylsilyl)-2-oxazolidinone | C6H13NO2Si | CID 123514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. polyorginc.com [polyorginc.com]

- 7. This compound | 43112-38-5 [chemicalbook.com]

- 8. US3947465A - 3-Alkylsilyl-2-oxazolidonone compounds and synthesis thereof - Google Patents [patents.google.com]

Physical and chemical properties of N-Trimethylsilyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

N-Trimethylsilyl-2-oxazolidinone (TMSO) is a versatile silylating agent employed in organic synthesis. Its utility lies in the introduction of a trimethylsilyl (B98337) (TMS) group, a widely used protecting group for various functional moieties. This guide provides an in-depth overview of the physical and chemical properties of TMSO, detailed experimental protocols for its use, and its role in synthetic chemistry, particularly in the context of drug development.

Core Physical and Chemical Properties

N-Trimethylsilyl-2-oxazolidinone is a liquid at room temperature.[1] It is characterized by the presence of a silicon-nitrogen bond, which is susceptible to hydrolysis.[2][3] This reactivity is fundamental to its function as a TMS transfer agent. Key quantitative properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂Si | |

| Molecular Weight | 159.26 g/mol | [3] |

| Boiling Point | 99-100 °C at 6 mmHg | |

| Density | 1.046 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.455 | |

| Water Solubility | Hydrolyzes | [2][3] |

Spectroscopic Data

The structural identity of N-Trimethylsilyl-2-oxazolidinone can be confirmed by nuclear magnetic resonance (NMR) spectroscopy. While a specific published spectrum with detailed peak assignments for TMSO was not found in the surveyed literature, the expected chemical shifts can be inferred from the known ranges for similar structural motifs.

Expected ¹H NMR Chemical Shifts:

-

-Si(CH₃)₃: A sharp singlet around 0.1-0.4 ppm.

-

-N-CH₂-: A triplet around 3.6-4.0 ppm.

-

-O-CH₂-: A triplet around 4.2-4.6 ppm.

Expected ¹³C NMR Chemical Shifts:

-

-Si(CH₃)₃: A signal around 0 ppm.

-

-N-CH₂-: A signal around 45-50 ppm.

-

-O-CH₂-: A signal around 60-65 ppm.

-

C=O: A signal in the range of 155-160 ppm.

Experimental Protocols

Synthesis of N-Trimethylsilyl-2-oxazolidinone

A standard method for the N-silylation of lactams, which can be adapted for the synthesis of N-Trimethylsilyl-2-oxazolidinone, involves the reaction of the parent lactam with a silylating agent in the presence of a base. A representative procedure is the reaction of 2-oxazolidinone (B127357) with trimethylsilyl chloride.

Materials:

-

2-Oxazolidinone

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

-

To a solution of 2-oxazolidinone in an anhydrous solvent, add triethylamine (1.1 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add trimethylsilyl chloride (1.05 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the triethylamine hydrochloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation under reduced pressure.

General Protocol for Silylation of Alcohols and Carboxylic Acids using TMSO

N-Trimethylsilyl-2-oxazolidinone is an effective reagent for the silylation of alcohols and carboxylic acids. The following general procedure is adapted from the work of Aizpurua et al.[2]

Materials:

-

N-Trimethylsilyl-2-oxazolidinone (TMSO)

-

Substrate (alcohol or carboxylic acid)

-

Triflic acid (catalytic amount)

Procedure for Silylation of Alcohols and Carboxylic Acids:

-

To a mixture of the alcohol or carboxylic acid (1 equivalent) and N-Trimethylsilyl-2-oxazolidinone (1 equivalent), add a catalytic amount of triflic acid (e.g., 0.0025 equivalents) at 0 °C.

-

Stir the mixture for a few minutes. The reaction is typically rapid.

-

The silylated product can be isolated by direct distillation from the reaction mixture. The by-product, 2-oxazolidinone, is a solid and will remain in the distillation flask.

General Protocol for Silylation of Thiols using TMSO

The silylation of thiols can also be achieved efficiently using TMSO with catalytic acid.[2]

Materials:

-

N-Trimethylsilyl-2-oxazolidinone (TMSO)

-

Thiol

-

Triflic acid (catalytic amount)

-

n-Hexane

Procedure for Silylation of Thiols:

-

Stir a mixture of the thiol (1 equivalent), N-Trimethylsilyl-2-oxazolidinone (1 equivalent), and a catalytic amount of triflic acid at room temperature for approximately 10 minutes.

-

Add n-hexane to the reaction mixture and stir for an additional 2 minutes.

-

Filter off the precipitated 2-oxazolidinone.

-

Evaporate the solvent from the filtrate to obtain the crude trimethylsilyl thioether, which can be further purified by distillation.

Role in Organic Synthesis and Drug Development

The oxazolidinone core is a significant pharmacophore found in several approved drugs, most notably the antibiotic Linezolid.[4] These drugs often function by inhibiting bacterial protein synthesis. While N-Trimethylsilyl-2-oxazolidinone itself is not a therapeutic agent, its role as a silylating agent is crucial in the synthesis of complex molecules, including pharmaceutical intermediates.

The primary function of TMSO is to protect hydroxyl, carboxyl, and thiol groups. This protection strategy allows for selective reactions at other sites of a molecule without affecting the protected group. The TMS group can be readily removed under mild acidic conditions or with fluoride (B91410) ion sources, making it an ideal protecting group in multi-step syntheses.

Mandatory Visualizations

Caption: Experimental workflow for the silylation of functional groups using TMSO.

Safety Information

N-Trimethylsilyl-2-oxazolidinone is a combustible liquid and is sensitive to moisture.[2][3] It should be handled in a well-ventilated area, and contact with skin and eyes should be avoided. Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this reagent. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to the Solubility of 3-Trimethylsilyl-2-oxazolidinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-trimethylsilyl-2-oxazolidinone (TMSO), a versatile silylating agent and intermediate in organic synthesis. Due to its applications in enhancing the stability and solubility of drug candidates, a thorough understanding of its behavior in various organic solvents is crucial for its effective use in research and development.[1]

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its physicochemical properties and general principles of solubility to provide a robust framework for its application. Furthermore, it details a standardized experimental protocol for determining its solubility, taking into account its moisture-sensitive nature.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 43112-38-5 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₃NO₂Si | [1][2][5] |

| Molecular Weight | 159.26 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow/orange liquid | [1] |

| Density | 1.046 g/mL at 20 °C | [3][6] |

| Boiling Point | 99-100 °C at 6 mmHg | [1] |

| Refractive Index | n20/D 1.455 | [1][6] |

| Water Solubility | Hydrolyzes | [3][4][6] |

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like" and the physicochemical properties of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The molecule possesses both a polar oxazolidinone ring and a nonpolar trimethylsilyl (B98337) group, suggesting its miscibility with a range of aprotic solvents. As a liquid at room temperature, it is expected to be miscible with many common organic solvents rather than having a defined solubility limit.

| Solvent | Predicted Miscibility | Rationale |

| Nonpolar Aprotic Solvents | ||

| Hexane, Heptane | High | The nonpolar trimethylsilyl group should interact favorably with nonpolar alkane solvents. |

| Toluene (B28343) | High | The aromatic ring of toluene can interact with the overall molecule. |

| Polar Aprotic Solvents | ||

| Dichloromethane (DCM) | High | The polarity of DCM is suitable for solvating both the polar and nonpolar parts of the molecule. |

| Tetrahydrofuran (THF) | High | The ether functionality and polarity of THF make it a good solvent for a wide range of organic compounds. |

| Ethyl Acetate | High | The ester group and moderate polarity should lead to good miscibility. |

| Acetone | High | The ketone functionality and high polarity are expected to result in good miscibility. |

| Acetonitrile (B52724) | High | The high polarity of acetonitrile should facilitate miscibility. |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is a good solvent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent that is a good solvent for many organic compounds. |

| Polar Protic Solvents | ||

| Alcohols (Methanol, Ethanol) | Likely Miscible with Reaction | Will be miscible but will likely react with the hydroxyl group of the alcohol, leading to trans-silylation. |

| Water | Immiscible and Reactive | The compound is known to hydrolyze in the presence of water.[3][4][6] |

Experimental Protocol for Solubility Determination

Given the moisture-sensitive nature of this compound, all experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Objective: To determine the quantitative solubility of a test compound in a selected organic solvent at a specified temperature. Since this compound is a liquid, the focus will be on determining miscibility or, if a solubility limit exists, quantifying it.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvents (analytical grade)

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.1 mg)

-

Calibrated pipettes

-

Thermostatically controlled shaker or magnetic stirrer

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

-

Preparation of Standard Solutions:

-

Under an inert atmosphere, prepare a series of standard solutions of known concentrations of this compound in the chosen anhydrous solvent.

-

These standards will be used to create a calibration curve for quantitative analysis.

-

-

Sample Preparation (for determining a potential solubility limit):

-

Add a known volume of the anhydrous solvent to a series of vials.

-

Incrementally add known masses of this compound to each vial.

-

Seal the vials tightly under an inert atmosphere.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Observation and Phase Separation:

-

Visually inspect the vials for any phase separation or the presence of an undissolved liquid phase. If the two liquids are fully miscible at all tested concentrations, this should be noted.

-

If a separate phase exists, allow the vials to stand undisturbed for a period to allow for complete phase separation.

-

-

Quantification:

-

Carefully extract an aliquot from the solvent-rich phase, ensuring no contamination from the solute-rich phase.

-

Dilute the aliquot with a known volume of the anhydrous solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Use the calibration curve to determine the concentration of the solute in the diluted sample.

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L or mol/L.

-

Visualizations

Experimental Workflow

Caption: Workflow for Determining the Solubility of this compound.

Principle of "Like Dissolves Like"

References

Methodological & Application

Application Notes and Protocols: 3-Trimethylsilyl-2-oxazolidinone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Trimethylsilyl-2-oxazolidinone (TMSO) in organic synthesis. TMSO is a versatile reagent primarily utilized as a potent silylating agent for a variety of functional groups. Additionally, the foundational 2-oxazolidinone (B127357) scaffold is a cornerstone in asymmetric synthesis, serving as a powerful chiral auxiliary. These application notes will cover both of these critical roles.

This compound as a Silylating Agent

This compound is a highly effective reagent for the introduction of a trimethylsilyl (B98337) (TMS) protecting group to various functional groups, including carboxylic acids, alcohols, and thiols. The silylation process is typically rapid and proceeds under mild conditions.[1][2]

General Workflow for Silylation using TMSO

Caption: General workflow for the silylation of functional groups using TMSO.

Experimental Protocols for Silylation

Protocol 1: Silylation of Carboxylic Acids and Alcohols [1]

-

Materials:

-

This compound (TMSO)

-

Carboxylic acid or alcohol substrate

-

Triflic acid (catalytic amount)

-

Anhydrous solvent (optional, reaction can be run neat)

-

-

Procedure:

-

To a stirred mixture of the carboxylic acid or alcohol (1.0 equiv) and this compound (1.0 equiv), add a catalytic amount of triflic acid at 0 °C.

-

Stir the reaction mixture for 3-5 minutes at 0 °C. The reaction is often accompanied by the precipitation of 2-oxazolidinone.

-

The silylated product can be isolated by direct distillation from the reaction mixture.

-

Protocol 2: Silylation of Thiols [1]

-

Materials:

-

This compound (TMSO)

-

Thiol substrate

-

Triflic acid (catalytic amount)

-

n-Hexane

-

-

Procedure:

-

To a stirred mixture of the thiol (1.0 equiv) and this compound (1.0 equiv), add a catalytic amount of triflic acid at room temperature.

-

Stir the mixture for 10 minutes.

-

Add n-hexane to the reaction mixture and stir for an additional 2 minutes.

-

Filter off the precipitated 2-oxazolidinone.

-

Evaporate the solvent from the filtrate to obtain the crude trimethylsilyl thioether, which can be further purified by distillation.

-

Quantitative Data for Silylation Reactions

| Substrate | Catalyst | Reaction Time | Yield (%) | Reference |

| Phenylacetic Acid | Triflic Acid | 3 min | 95 | [1] |

| Benzoic Acid | Triflic Acid | 3 min | 98 | [1] |

| Cyclohexanol | Triflic Acid | 3 min | 92 | [1] |

| Benzyl (B1604629) Alcohol | Triflic Acid | 3 min | 96 | [1] |

| Thiophenol | Triflic Acid | 10 min | 93 | [1] |

| 1-Butanethiol | Triflic Acid | 10 min | 83 | [1] |

The 2-Oxazolidinone Scaffold as a Chiral Auxiliary in Asymmetric Synthesis

While this compound itself is primarily a silylating agent, the core 2-oxazolidinone structure is a renowned chiral auxiliary, famously known as an "Evans auxiliary," used to achieve high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[3][4] The general strategy involves the temporary attachment of the chiral auxiliary to a substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary to yield an enantiomerically enriched product.[5]

General Workflow for Asymmetric Aldol (B89426) Reaction using an N-Acyl Oxazolidinone Auxiliary

Caption: General workflow for an asymmetric aldol reaction using an N-acyl oxazolidinone chiral auxiliary.

Experimental Protocols for Asymmetric Synthesis

Protocol 3: Asymmetric Alkylation of an N-Acyl Oxazolidinone [5]

-

Materials:

-

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone derived N-propionyl oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Add a solution of NaHMDS (1.1 equiv) in THF dropwise to the cooled solution.

-

Stir the mixture at -78 °C for 30 minutes to facilitate the formation of the sodium enolate.

-

Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Protocol 4: Diastereoselective Aldol Reaction [6]

-

Materials:

-

N-acyl oxazolidinone (e.g., derived from (4R,5S)-norephedrine)

-

Titanium(IV) chloride (TiCl₄)

-

Hünig's base (N,N-Diisopropylethylamine, DIPEA)

-

Aldehyde

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM under an inert atmosphere and cool to -78 °C.

-

Add TiCl₄ (1.1 equiv) dropwise and stir for 5 minutes.

-

Add DIPEA (1.2 equiv) dropwise and stir for 30 minutes to form the titanium enolate.

-

Add the aldehyde (1.2 equiv) and continue stirring at -78 °C for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Warm the mixture to room temperature and extract the product with DCM.

-

Dry the combined organic layers and concentrate in vacuo.

-

Purify the aldol adduct by flash column chromatography.

-

Quantitative Data for Asymmetric Reactions with Oxazolidinone Auxiliaries

| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Alkylation | Benzyl bromide | >99:1 | 90-95 | [5] |

| Alkylation | Allyl iodide | 98:2 | ~90 | [5] |

| Aldol Addition | Isobutyraldehyde | >99:1 | 80-90 | [4] |

| Aldol Addition | Benzaldehyde | >99:1 | 85-95 | [4] |

| Aldol Addition | 2-Benzyloxyacetaldehyde | 3:1 | 98 | [6] |

Note: The diastereomeric ratios and yields are representative and can vary depending on the specific substrates, chiral auxiliary, and reaction conditions used.

Conclusion

This compound is a valuable and efficient reagent for the silylation of various functional groups in organic synthesis. The protocols provided herein offer reliable methods for achieving high yields of silylated products under mild conditions. Furthermore, the 2-oxazolidinone core structure is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. The representative protocols for asymmetric alkylation and aldol reactions demonstrate the power of this chiral auxiliary in directing stereochemical outcomes with high fidelity. These well-established methodologies are indispensable tools for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Trimethylsilyl-2-oxazolidinone as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions.[1] Silyl (B83357) ethers are a cornerstone of alcohol protection strategies due to their ease of formation, stability under a range of conditions, and facile cleavage.[2][3] Among the various silylating agents, 3-trimethylsilyl-2-oxazolidinone (TMS-oxazolidinone or TMSO) has emerged as a powerful reagent for the efficient protection of alcohols.[4] This document provides detailed application notes and experimental protocols for the use of TMS-oxazolidinone as a protecting group for alcohols.

Advantages of this compound (TMSO)

TMSO offers several advantages as a silylating agent for alcohols:

-